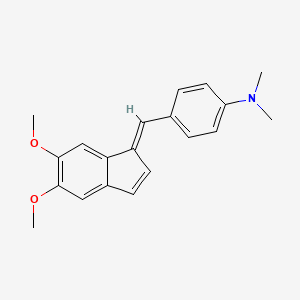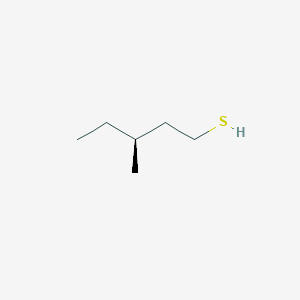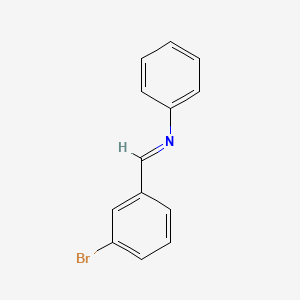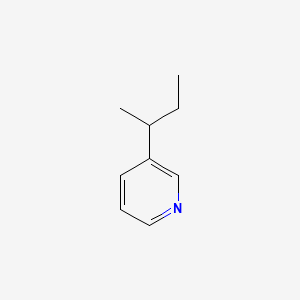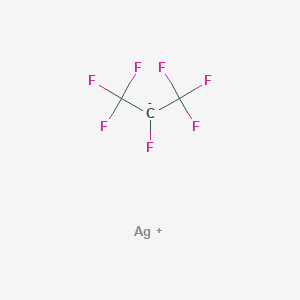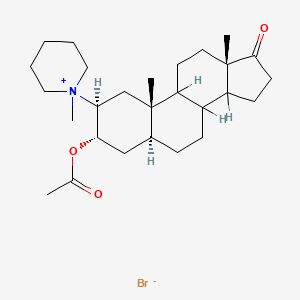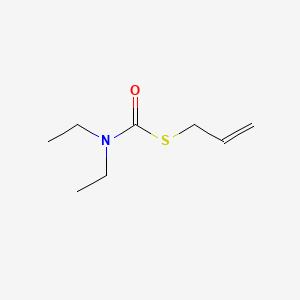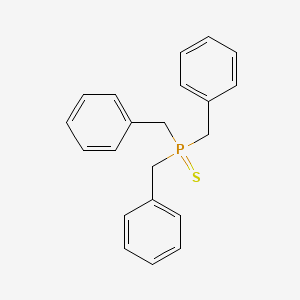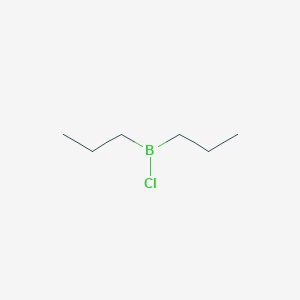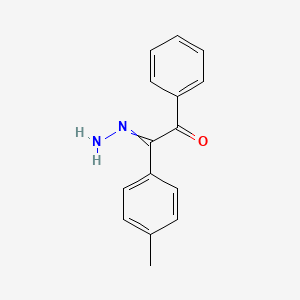![molecular formula C8H16N2 B14704343 1,6-Diazabicyclo[4.3.1]decane CAS No. 25337-75-1](/img/structure/B14704343.png)
1,6-Diazabicyclo[4.3.1]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diazabicyclo[4.3.1]decane is a bicyclic organic compound with the molecular formula C₈H₁₆N₂. It is a member of the diazabicycloalkane family, characterized by a bicyclic structure containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Diazabicyclo[4.3.1]decane can be synthesized through several methods. One common approach involves the reaction of dimethyl 2,7-dibromooctanoate with methylamine, resulting in the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate. This intermediate is then transformed into the bicyclic compound under heating with benzylamine, followed by reduction with lithium aluminium hydride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The key steps include the preparation of intermediates, followed by cyclization and reduction processes to yield the final product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diazabicyclo[4.3.1]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
1,6-Diazabicyclo[4.3.1]decane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,6-Diazabicyclo[4.3.1]decane involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. For example, as a modulator of nicotinic acetylcholine receptors, it can influence neurotransmission by altering receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,8-Diazabicyclo[3.2.1]octane
- 1,4-Diazabicyclo[3.2.2]nonane
- 3,9-Diazabicyclo[4.2.1]nonane
Uniqueness
1,6-Diazabicyclo[4.3.1]decane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
25337-75-1 |
|---|---|
Fórmula molecular |
C8H16N2 |
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
1,6-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-7-3-6-9(4-1)8-10/h1-8H2 |
Clave InChI |
GQPHXHFRXIIFCF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCCN(C1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


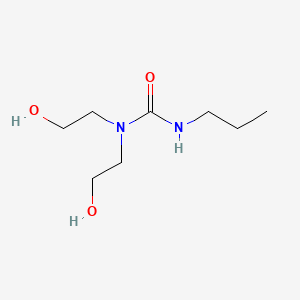
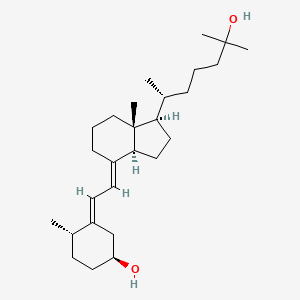
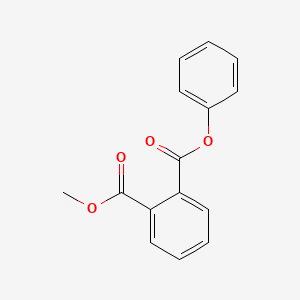
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
